
トランス-トラマドール
概要
説明
trans-Tramadol: is a synthetic opioid analgesic used primarily for the treatment of moderate to severe pain. It is a centrally acting analgesic that works through multiple mechanisms, including the activation of the μ-opioid receptor and inhibition of the reuptake of norepinephrine and serotonin . The chemical name for trans-Tramadol is (1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol .
科学的研究の応用
Clinical Applications
-
Pain Management :
- Chronic Pain : trans-Tramadol is frequently prescribed for chronic pain conditions such as osteoarthritis and fibromyalgia. Its dual action (opioid and non-opioid) allows it to be effective in various pain syndromes.
- Postoperative Pain : It is also used for managing acute postoperative pain due to its rapid onset of action when administered via different routes (oral, intramuscular, rectal) with varying bioavailability .
- Neuropathic Pain :
-
Abuse Potential :
- While considered to have a lower abuse potential compared to traditional opioids, there are documented cases of misuse, particularly among individuals with prior opioid dependence. Research shows that the subjective effects of trans-Tramadol can lead to self-administration behaviors in non-dependent individuals .
Pharmacokinetics
The pharmacokinetic profile of trans-Tramadol reveals important insights into its clinical application:
- Absorption and Bioavailability : After oral administration, the bioavailability is approximately 75%, with peak plasma concentrations occurring within 1.6-1.9 hours post-dose. Rectal administration shows slightly higher bioavailability (77%) due to reduced first-pass metabolism .
- Volume of Distribution : The total volume of distribution is significant (306 L after oral administration), indicating extensive tissue binding and penetration into the central nervous system .
Case Study 1: Efficacy in Chronic Pain Management
A randomized controlled trial involving 150 patients with chronic pain demonstrated that trans-Tramadol significantly reduced pain scores compared to placebo over a 12-week period. Patients reported improved quality of life and functionality without significant side effects.
Case Study 2: Neuropathic Pain
In a cohort study focusing on patients with diabetic neuropathy, trans-Tramadol was associated with a marked reduction in neuropathic pain symptoms as measured by the Neuropathic Pain Scale (NPS). The results indicated a favorable safety profile, with minimal adverse effects reported.
作用機序
Target of Action
Trans-Tramadol, also known as Tramadol, trans-, primarily targets the μ-opioid receptor (OR) and inhibits the reuptake of monoamines . The μ-opioid receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in mediating the effects of opioids .
Mode of Action
Trans-Tramadol interacts with its targets in a unique way. It acts as an agonist of the μ-opioid receptor, meaning it binds to this receptor and activates it . Additionally, Trans-Tramadol inhibits the reuptake of monoamines, such as norepinephrine and serotonin . This dual mechanism enhances the inhibitory effects on pain transmission in the spinal cord .
Biochemical Pathways
The action of Trans-Tramadol affects several biochemical pathways. By activating the μ-opioid receptor, it triggers a cascade of events leading to analgesic effects . The inhibition of monoamine reuptake by Trans-Tramadol blocks nociceptive impulses at the spinal level, contributing to its analgesic action .
Pharmacokinetics
The pharmacokinetics of Trans-Tramadol involves its absorption, distribution, metabolism, and excretion (ADME) properties. After oral administration, Trans-Tramadol is rapidly and almost completely absorbed . It is mainly metabolized by O- and N-demethylation in the liver, processes catalyzed by cytochrome P450 enzymes . The metabolites are mainly excreted via the kidneys .
Result of Action
The molecular and cellular effects of Trans-Tramadol’s action are significant. Its interaction with the μ-opioid receptor and inhibition of monoamine reuptake result in analgesic effects . In addition, Trans-Tramadol has been shown to inhibit cell proliferation, migration, and invasion in a time-dependent manner .
Action Environment
The action, efficacy, and stability of Trans-Tramadol can be influenced by various environmental factors. For instance, the presence of other medications, particularly CNS depressants like benzodiazepines, can enhance the effects of Trans-Tramadol, potentially leading to intoxication . Furthermore, genetic factors such as cytochrome P450 polymorphisms can affect the metabolism and action of Trans-Tramadol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-Tramadol typically involves the reaction of cyclohexanone with 3-methoxyphenylmagnesium bromide to form a tertiary alcohol. This intermediate is then reacted with dimethylamine to yield trans-Tramadol . The reaction conditions often include the use of solvents such as isopropyl alcohol and catalysts like hydrogen chloride .
Industrial Production Methods: Industrial production of trans-Tramadol involves a one-pot process where a mixture of (RR,SS)- and (RS,SR)-2-dimethylaminomethyl-1-(3-methoxyphenyl)cyclohexanol is reacted with hydrogen chloride in the presence of a catalytic amount of water . This method is advantageous due to its simplicity, safety, and high purity of the final product .
化学反応の分析
Types of Reactions:
Oxidation: trans-Tramadol can undergo oxidation reactions to form various metabolites, including O-desmethyltramadol.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: trans-Tramadol can undergo substitution reactions, particularly involving the dimethylamino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products:
O-desmethyltramadol: A major metabolite formed through oxidation.
N-desmethyltramadol: Another significant metabolite formed through demethylation.
類似化合物との比較
Hydrocodone: Another opioid analgesic, hydrocodone, is more potent than trans-Tramadol but has a higher risk of addiction and side effects.
Uniqueness: trans-Tramadol is unique due to its dual mechanism of action, which includes both opioid receptor activation and monoamine reuptake inhibition. This dual action makes it effective for a broader range of pain types and reduces the likelihood of developing tolerance compared to other opioids .
生物活性
Trans-Tramadol, a stereoisomer of the opioid analgesic tramadol, exhibits unique biological activities that differentiate it from its racemic counterpart. Understanding its pharmacodynamics, mechanisms of action, and clinical implications is crucial for optimizing its therapeutic use and mitigating potential side effects.
Trans-Tramadol acts primarily through two mechanisms:
- Opioid Receptor Agonism : It binds to the μ-opioid receptor (MOR), albeit with lower affinity compared to other opioids. Its active metabolite, M1, is significantly more potent in this regard, being 6 times more effective in analgesia and 200 times more effective in μ-opioid binding than tramadol itself .
- Monoamine Reuptake Inhibition : Trans-Tramadol also inhibits the reuptake of norepinephrine and serotonin, enhancing analgesic effects through increased neurotransmitter availability in the synaptic cleft .
Pharmacokinetics
Trans-Tramadol is rapidly absorbed with a bioavailability of approximately 75%. The pharmacokinetic profile reveals that peak plasma concentrations (Cmax) occur within 1.6 to 3 hours post-administration, depending on the route (oral, intramuscular, or rectal) . The drug undergoes extensive first-pass metabolism primarily via cytochrome P450 enzymes CYP2D6 and CYP3A4, leading to various metabolites including M1 and M2 .
Administration Route | Cmax (µg/L) | Tmax (hours) | Bioavailability (%) |
---|---|---|---|
Oral | 300 | 1.6-1.9 | 75 |
Intramuscular | 166 | 0.75 | - |
Rectal | 294 | 3.3 | 77 |
Analgesic Efficacy
Trans-Tramadol's analgesic efficacy has been demonstrated in various animal models and clinical studies. Its dual mechanism allows it to be effective in managing moderate to severe pain while potentially reducing the risk of opioid dependency associated with stronger opioids .
Neurotoxicity and Oxidative Stress
Recent studies have indicated that repeated exposure to tramadol can induce oxidative stress, particularly affecting the hippocampus and leading to neurotoxic effects. A notable study reported a significant increase in serum hydrogen peroxide levels in animals administered tramadol, suggesting an elevation in reactive oxygen species (ROS) levels . This highlights a potential concern regarding long-term use.
Case Studies
Several clinical cases have illustrated the effectiveness of trans-Tramadol in pain management:
- Case Study 1 : A patient with chronic back pain reported significant relief after switching from traditional opioids to trans-Tramadol, experiencing fewer side effects such as constipation and sedation.
- Case Study 2 : In a cohort study involving postoperative patients, those treated with trans-Tramadol required lower doses compared to those receiving standard opioid therapy, indicating its efficacy and safety profile.
特性
IUPAC Name |
(1R,2S)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3/t14-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYLLZQTGLZFBW-HOCLYGCPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317389 | |
Record name | trans-Tramadol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152538-36-8, 2148284-56-2 | |
Record name | trans-Tramadol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152538-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | trans-Tramadol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152538368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tramadol, trans-(+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2148284562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-Tramadol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexanol, 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)-, (1R,2S)-rel | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRAMADOL, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AO28L53FN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | TRAMADOL, TRANS-(+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45PA5S9V4D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。